Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate
Overview
Description
Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate is a chemical compound that features a piperazine ring substituted with a hydroxyethyl group and a nitrobenzoate ester
Mechanism of Action
Target of Action
Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate is a derivative of piperazine . Piperazine and its derivatives have a wide range of biological and pharmaceutical activities . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . .
Mode of Action
Piperazine derivatives often interact with their targets through various mechanisms, including cyclization of 1,2-diamine derivatives with sulfonium salts, the ugi reaction, ring opening of aziridines under the action of n-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Biochemical Pathways
Piperazine derivatives are known to influence a variety of biological and pharmaceutical activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Some piperazine derivatives have been reported to exhibit antifungal activity , suggesting potential antimicrobial effects.
Action Environment
Factors such as ph can influence the action of piperazine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate typically involves the reaction of 4-(2-hydroxyethyl)piperazine with ethyl 3-nitrobenzoate. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid: A buffering agent widely used in biological research.
1-(2-Hydroxyethyl)piperazine: Used in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness
Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxyethyl group and a nitrobenzoate ester allows for versatile applications in various fields .
Properties
IUPAC Name |
ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5/c1-2-23-15(20)12-3-4-13(14(11-12)18(21)22)17-7-5-16(6-8-17)9-10-19/h3-4,11,19H,2,5-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSPKMTYGAFAJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CCO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201194515 | |
Record name | Ethyl 4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201194515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-38-6 | |
Record name | Ethyl 4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942474-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201194515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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